molecular formula C9H5Cl2N B1321881 3,7-Dichloroisoquinoline CAS No. 82117-22-4

3,7-Dichloroisoquinoline

Cat. No.: B1321881
CAS No.: 82117-22-4
M. Wt: 198.05 g/mol
InChI Key: AIVIPOZILKFREN-UHFFFAOYSA-N
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Description

3,7-Dichloroisoquinoline is a heterocyclic aromatic compound characterized by the presence of two chlorine atoms at the 3rd and 7th positions of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloroisoquinoline typically involves the chlorination of isoquinoline. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dichloroisoquinoline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Conducted in acidic or basic media depending on the oxidizing agent used.

    Reduction: Performed in anhydrous conditions to prevent hydrolysis of the reducing agent.

Major Products:

    Nucleophilic Substitution: Produces substituted isoquinoline derivatives.

    Oxidation: Yields quinoline derivatives.

    Reduction: Results in dihydroisoquinoline compounds.

Scientific Research Applications

3,7-Dichloroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents. Its derivatives have shown promise in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3,7-Dichloroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or DNA. The chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1,3-Dichloroisoquinoline
  • 4,7-Dichloroquinoline
  • 3,5-Dichloroisoquinoline

Comparison: 3,7-Dichloroisoquinoline is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to 1,3-Dichloroisoquinoline, it may exhibit different substitution patterns and reactivity towards nucleophiles. Similarly, 4,7-Dichloroquinoline, used in antimalarial drug synthesis, has distinct applications and properties. The unique arrangement of chlorine atoms in this compound makes it a valuable compound for targeted synthetic and research applications.

Properties

IUPAC Name

3,7-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVIPOZILKFREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607929
Record name 3,7-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82117-22-4
Record name 3,7-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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